

# A Comparative Guide to the Electrophysiological Effects of BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of **BMS-919373**, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), with other notable IKur inhibitors, MK-0448 and AVE0118. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for research and drug development in the field of cardiac electrophysiology, particularly for atrial fibrillation.

## **Atrial-Selective IKur Inhibition: A Therapeutic Target**

The IKur current, mediated by the Kv1.5 potassium channel, is predominantly expressed in the atria compared to the ventricles. This atrial-specific expression makes it an attractive therapeutic target for the treatment of atrial fibrillation (AF), with the potential to avoid proarrhythmic ventricular effects associated with non-selective potassium channel blockers.

BMS-919373 was developed as a potent and selective IKur inhibitor for this purpose.

### **Comparative Electrophysiological Data**

The following tables summarize the key electrophysiological parameters of **BMS-919373** in comparison to MK-0448 and AVE0118. It is important to note that the data are collated from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: In Vitro Potency and Selectivity



| Compound   | Target       | IC50        | Species/Cell<br>Line                   | Other Ion Channels Inhibited (at higher concentrations ) |
|------------|--------------|-------------|----------------------------------------|----------------------------------------------------------|
| BMS-919373 | IKur (Kv1.5) | 50 nM       | Not specified                          | Selective versus<br>hERG, Na+, and<br>Ca2+ channels      |
| MK-0448    | IKur (Kv1.5) | ~10 - 72 nM | Human atrial<br>myocytes, CHO<br>cells | IKs (at ~70-fold<br>higher<br>concentration)             |
| AVE0118    | IKur (Kv1.5) | ~6.9 μM     | Human atrial cells                     | Ito, IK,ACh, INa                                         |

Table 2: Effects on Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP)



| Compound                | Experiment<br>al Model                | Condition               | Effect on<br>Atrial APD                 | Effect on<br>Atrial ERP                 | Ventricular<br>Effects                                   |
|-------------------------|---------------------------------------|-------------------------|-----------------------------------------|-----------------------------------------|----------------------------------------------------------|
| BMS-919373              | Rabbit and canine models              | Not specified           | Prolongation                            | Prolongation                            | Minimal                                                  |
| MK-0448                 | Human atrial<br>trabeculae            | Sinus<br>Rhythm         | Shortening                              | Shortening                              | No effect on<br>ventricular<br>refractoriness<br>in dogs |
| Human atrial trabeculae | Permanent<br>AF                       | Prolongation            | Prolongation                            |                                         |                                                          |
| Anesthetized dogs       | Normal                                | Prolongation            | Prolongation                            | No effect on ventricular refractoriness |                                                          |
| AVE0118                 | Canine<br>coronary-<br>perfused atria | Normal                  | No significant<br>change in<br>APD70-90 | Prolongation                            | No significant<br>change in<br>ventricular<br>ERP or APD |
| Goat model<br>of AF     | Post-<br>cardioversion                | Pronounced prolongation | Pronounced prolongation                 | No change in<br>QT interval             |                                                          |

## **Signaling Pathway and Experimental Workflows**

To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.









Click to download full resolution via product page



 To cite this document: BenchChem. [A Comparative Guide to the Electrophysiological Effects of BMS-919373]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192345#confirming-the-electrophysiological-effects-of-bms-919373]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com